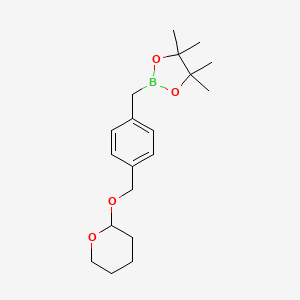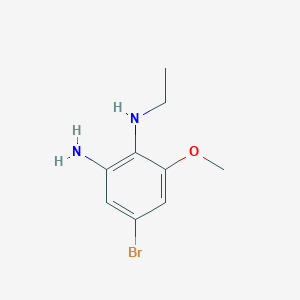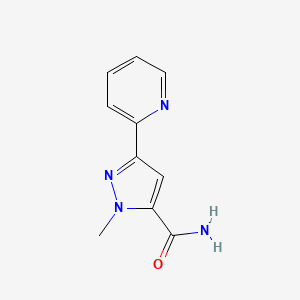
(4-Bromo-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone
Descripción general
Descripción
4-Bromo-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone, also known as 4-Bromo-2-(trifluoromethyl)phenyl)-4-methylpiperazine, is a novel synthetic compound that has recently been discovered and studied for its potential applications in scientific research and lab experiments. 4-Bromo-2-(trifluoromethyl)phenyl)-4-methylpiperazine has a unique chemical structure that is composed of a bromine atom, a trifluoromethyl group, a phenyl group, and a methylpiperazine group. This compound has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
(4-Bromo-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone(trifluoromethyl)phenyl)-4-methylpiperazine has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. This compound has been found to be a useful tool for the synthesis of novel compounds, as well as for the investigation of the pharmacological properties of existing compounds. In addition, (4-Bromo-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone(trifluoromethyl)phenyl)-4-methylpiperazine has been studied for its potential use in the treatment of cancer and other diseases.
Mecanismo De Acción
The exact mechanism of action of (4-Bromo-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone(trifluoromethyl)phenyl)-4-methylpiperazine is not yet fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes and proteins, which could potentially lead to the inhibition of certain physiological processes. In addition, (4-Bromo-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone(trifluoromethyl)phenyl)-4-methylpiperazine has been found to interact with certain receptors in the body, which could potentially lead to the modulation of certain physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-Bromo-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone(trifluoromethyl)phenyl)-4-methylpiperazine are not yet fully understood. However, it has been found to interact with certain receptors in the body, which could potentially lead to the modulation of certain physiological processes. In addition, this compound has been found to inhibit certain enzymes and proteins, which could potentially lead to the inhibition of certain physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (4-Bromo-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone(trifluoromethyl)phenyl)-4-methylpiperazine in lab experiments include its availability, its low cost, and its low toxicity. In addition, this compound has been found to interact with certain receptors in the body, which could potentially lead to the modulation of certain physiological processes.
However, there are also some limitations to using this compound in lab experiments. For example, the exact mechanism of action of (4-Bromo-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone(trifluoromethyl)phenyl)-4-methylpiperazine is not yet fully understood, and its biochemical and physiological effects are not yet fully understood. In addition, this compound has a relatively short shelf life, and it is not stable in aqueous solutions.
Direcciones Futuras
The potential future directions for (4-Bromo-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone(trifluoromethyl)phenyl)-4-methylpiperazine include further investigations into its biochemical and physiological effects, as well as its mechanism of action. In addition, further research could be conducted into the development of novel compounds based on this compound, as well as the development of new applications for this compound in medicinal chemistry, biochemistry, and pharmacology. Furthermore, further research could be conducted into the development of more stable formulations of this compound, as well as the development of more efficient and cost-effective synthesis methods.
Propiedades
IUPAC Name |
[4-bromo-2-(trifluoromethyl)phenyl]-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrF3N2O/c1-18-4-6-19(7-5-18)12(20)10-3-2-9(14)8-11(10)13(15,16)17/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOPXLBMRCZICU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-(trifluoromethyl)phenyl)(4-methylpiperazin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(3-Bromoimidazo[1,2-a]pyrazin-6-yl)benzoic acid](/img/structure/B1472552.png)





![1-[(4-fluorooxan-4-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1472561.png)
![1-[3-Chloro-4-(trifluoromethoxy)phenyl]ethan-1-amine](/img/structure/B1472562.png)





![tert-butyl 5-ethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1472574.png)